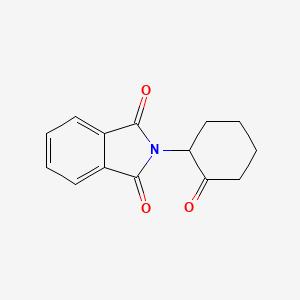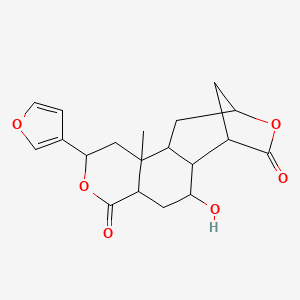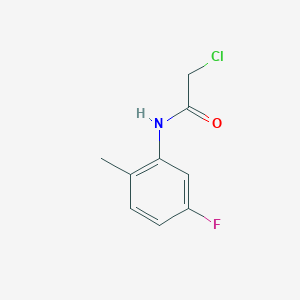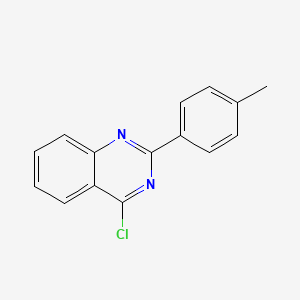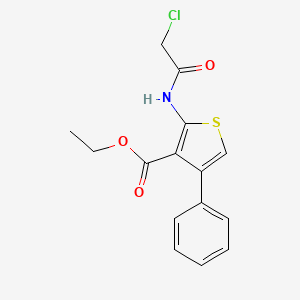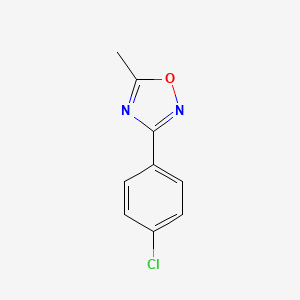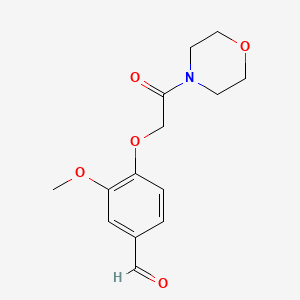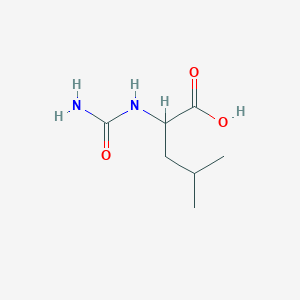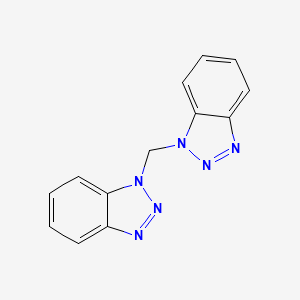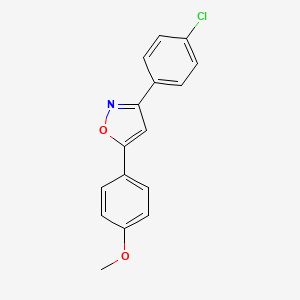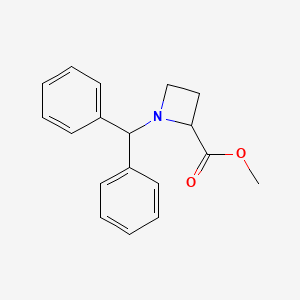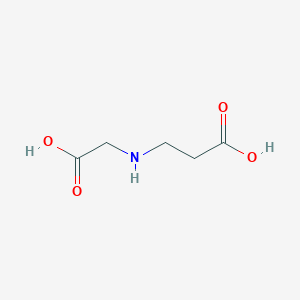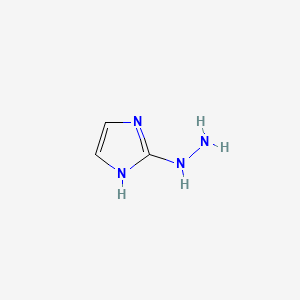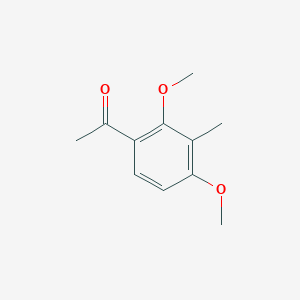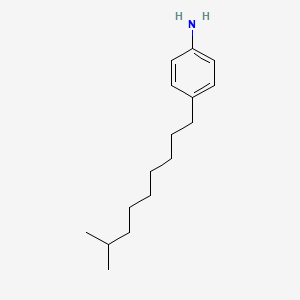
4-(8-Methylnonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(8-Methylnonyl)aniline, also known as branched dodecylaniline, is an organic compound with the molecular formula C18H31N. It is a derivative of aniline where the hydrogen atom on the nitrogen is replaced by a branched dodecyl group. This compound is used in various industrial applications due to its surfactant properties and its ability to interact with both hydrophilic and hydrophobic substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(8-Methylnonyl)aniline can be synthesized through the alkylation of aniline with branched dodecyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the aniline, followed by the addition of the branched dodecyl halide to form the desired product.
Industrial Production Methods: In industrial settings, the production of benzenamine, dodecyl-, branched often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and selectivity towards the desired product. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and acyl chlorides.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, sulfonated, and acylated derivatives
Aplicaciones Científicas De Investigación
4-(8-Methylnonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants due to its excellent wetting and penetrating properties
Mecanismo De Acción
The mechanism of action of benzenamine, dodecyl-, branched is primarily based on its ability to interact with both hydrophilic and hydrophobic substances. The branched dodecyl group provides hydrophobic interactions, while the amine group can form hydrogen bonds and ionic interactions with hydrophilic substances. This dual functionality allows it to act as an effective surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds in aqueous solutions .
Comparación Con Compuestos Similares
Benzenamine, dodecyl- (linear): Similar in structure but with a linear dodecyl group instead of a branched one.
Benzenamine, octyl- (branched): Contains a shorter branched alkyl chain.
Benzenamine, hexadecyl- (branched): Contains a longer branched alkyl chain.
Comparison:
Uniqueness: The branched structure of benzenamine, dodecyl-, branched provides better wetting and penetrating properties compared to its linear counterpart. The branched structure also enhances its ability to interact with complex biological membranes, making it more effective in certain applications.
Propiedades
Número CAS |
68411-48-3 |
|---|---|
Fórmula molecular |
C16H27N |
Peso molecular |
233.39 g/mol |
Nombre IUPAC |
4-(8-methylnonyl)aniline |
InChI |
InChI=1S/C16H27N/c1-14(2)8-6-4-3-5-7-9-15-10-12-16(17)13-11-15/h10-14H,3-9,17H2,1-2H3 |
Clave InChI |
VTDJVUVSXKGADB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCC1=CC=C(C=C1)N |
SMILES canónico |
CC(C)CCCCCCCC1=CC=C(C=C1)N |
Key on ui other cas no. |
68411-48-3 |
Descripción física |
Liquid |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


